(2R)-2-Amino-6-methylheptanoic acid
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Overview
Description
(2R)-2-Amino-6-methylheptanoic acid: is an organic compound with the molecular formula C8H17NO2 It is a chiral amino acid derivative, meaning it has a specific three-dimensional arrangement of its atoms
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from simpler organic molecules. One common method involves the alkylation of a suitable precursor followed by amino group introduction.
Industrial Production Methods: On an industrial scale, the compound is typically produced using optimized chemical reactions that ensure high yield and purity. These methods often involve the use of catalysts and controlled reaction conditions to achieve the desired product.
Chemical Reactions Analysis
(2R)-2-Amino-6-methylheptanoic acid: undergoes various types of chemical reactions:
Oxidation: The amino group can be oxidized to form an amine oxide.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific reaction.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
(2R)-2-Amino-6-methylheptanoic acid: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used to study enzyme-substrate interactions and protein structure.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-2-Amino-6-methylheptanoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
(2R)-2-Amino-6-methylheptanoic acid: is unique due to its specific stereochemistry and functional groups. Similar compounds include:
2-Aminoheptanoic acid
6-Methylheptanoic acid
2-Aminooctanoic acid
These compounds differ in their molecular structure, which can lead to different chemical properties and applications.
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Properties
IUPAC Name |
(2R)-2-amino-6-methylheptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)4-3-5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIIAKZNFLPDPT-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCC[C@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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